(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid
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Overview
Description
“®-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid” is a chemical compound with the CAS Number: 269396-73-8. Its molecular weight is 527.36 and its molecular formula is C25H22INO4 . It is commonly referred to as Fmoc-Ile(Iod)-OH.
Molecular Structure Analysis
The InChI code for this compound is 1S/C25H22INO4/c26-17-11-9-16 (10-12-17)13-18 (14-24 (28)29)27-25 (30)31-15-23-21-7-3-1-5-19 (21)20-6-2-4-8-22 (20)23/h1-12,18,23H,13-15H2, (H,27,30) (H,28,29)/t18-/m1/s1 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored sealed in a dry environment at 2-8°C .Scientific Research Applications
Self-Assembled Structures and Nanotechnology
Fmoc variants of amino acids, such as threonine and serine, exhibit controlled morphological changes in self-assembled structures under different concentrations and temperatures. These properties facilitate the design of novel architectures for applications in materials science and nanotechnology (Kshtriya, Koshti, & Gour, 2021).
Peptide Synthesis
Fmoc-protected β2-homoamino acids are crucial for solid-phase syntheses of β-peptides, indicating their significant role in the development of novel peptides with potential therapeutic applications (Šebesta & Seebach, 2003).
Fluorescent Labeling and Bioimaging
Fluorescent d-amino acids derived from Fmoc compounds have been synthesized for use in bioimaging, highlighting their utility in enhancing visualization techniques in biomedical research (Maity, Honcharenko, & Strömberg, 2015).
Enzyme-Activated Surfactants
Fmoc-protected amino acids have been utilized as surfactants for carbon nanotubes (CNTs), facilitating homogeneous aqueous nanotube dispersions on-demand under physiological conditions. This application is pivotal for the development of CNT-based biomedical devices and therapies (Cousins et al., 2009).
Safety and Hazards
properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-iodophenyl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22INO4/c26-17-11-9-16(10-12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29)/t18-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZYQICRFPOZOG-GOSISDBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)I)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)I)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22INO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101144181 |
Source
|
Record name | (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-iodobenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101144181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
269396-73-8 |
Source
|
Record name | (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-iodobenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=269396-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-iodobenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101144181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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